molecular formula C7H15BrN2 B1519031 1-(2-Bromoethyl)-4-methylpiperazine CAS No. 801152-34-1

1-(2-Bromoethyl)-4-methylpiperazine

Cat. No.: B1519031
CAS No.: 801152-34-1
M. Wt: 207.11 g/mol
InChI Key: BDZFKMQSWMOHKK-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-4-methylpiperazine is a useful research compound. Its molecular formula is C7H15BrN2 and its molecular weight is 207.11 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide is a piperazine derivative characterized by its unique structure, which includes a bromoethyl group attached to the nitrogen atom of the piperazine ring. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to neurotransmitter modulation and receptor interactions.

  • Molecular Formula : C₇H₁₇Br₂N₂
  • Molecular Weight : Approximately 368.94 g/mol
  • Structure : The presence of the bromoethyl group enhances its reactivity, enabling it to undergo nucleophilic substitution reactions and interact with various biological targets .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

  • Serotonin Receptors : Preliminary studies suggest that this compound may interact with serotonin receptors, potentially influencing neurotransmission pathways.
  • Cellular Toxicity : Research indicates that compounds similar to this compound exhibit varying degrees of cytotoxicity, which can be assessed using assays such as lactate dehydrogenase (LDH) and MTT assays. These assays measure cellular metabolism and viability, respectively .

Interaction Studies

Table 1 summarizes the binding affinities of this compound and related compounds to various receptors:

Compound NameBinding Affinity (IC50)Receptor Type
This compoundNot yet determinedSerotonin receptor
8a4.3 ± 0.5 μMSigma receptor
PRE-0842.6 ± 0.4 μMSigma receptor

Note: IC50 values represent the concentration required to inhibit 50% of the receptor activity.

Cytotoxicity Assessment

In vitro studies have shown that at concentrations below 50 μM, most tested compounds, including derivatives of this compound, exhibited low cytotoxicity. However, significant toxicity was observed at higher concentrations (100 μM), indicating a dose-dependent relationship .

Case Studies

Recent studies have explored the potential therapeutic applications of piperazine derivatives, including this compound:

  • Neurodegenerative Disorders : Some derivatives have shown promise in modulating dopaminergic transmission and may be investigated for their roles in neurodegenerative conditions .
  • Cancer Research : The compound's ability to inhibit certain cellular pathways suggests potential applications in cancer treatment, particularly through the modulation of tyrosine kinases involved in cell signaling.

Properties

IUPAC Name

1-(2-bromoethyl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BrN2/c1-9-4-6-10(3-2-8)7-5-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZFKMQSWMOHKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.